

# Application Notes and Protocols for Ochratoxin C Extraction from Grain Samples

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## Compound of Interest

Compound Name: Ochratoxin C

Cat. No.: B1677092

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## Introduction

**Ochratoxin C** (OTC) is a chlorinated derivative of ochratoxin A (OTA), a nephrotoxic and carcinogenic mycotoxin produced by several species of *Aspergillus* and *Penicillium* fungi. The contamination of agricultural commodities, particularly grains such as wheat, maize, and barley, with ochratoxins is a significant concern for food safety and public health. Accurate and efficient extraction of these toxins from complex grain matrices is crucial for their detection and quantification.

These application notes provide a detailed overview and a specific protocol for the extraction of **Ochratoxin C** from grain samples. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing a suitable extraction methodology for their analytical needs.

## Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for achieving high recovery rates and accurate quantification of **Ochratoxin C**. Various techniques have been developed and validated for mycotoxin analysis in cereals. Below is a summary of the performance of several common extraction methods for ochratoxins in grain matrices.

Extraction Method	Grain Matrix	Analyte	Recovery Rate (%)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Reference
QuEChERS	Wheat, Rice, Corn	Ochratoxin A	> 85%	-	Within EU legal limits	<a href="#">[1]</a>
Immunoaffinity Column (IAC) Purification	Various Cereals	Ochratoxin A	68 - 106%	0.1	-	<a href="#">[2]</a>
Solid-Phase Extraction (SPE)	Cereals	Ochratoxin A	70 - 120%	-	1	<a href="#">[3]</a>
Solid Bar Microextraction (SBME)	Wheat	Ochratoxin A	35 - 36%	2.5	-	<a href="#">[4]</a>
Solid Bar Microextraction (SBME)	Maize	Ochratoxin A	38 - 39%	0.9	-	<a href="#">[4]</a>
Liquid-Liquid Extraction (LLE) & SPE	Cereals	Ochratoxin A	-	-	1	<a href="#">[3]</a>

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Magnetic

Solid-

Phase

Maize

Ochratoxin  
s73.8 -  
105.3%

0.02 - 1.67

-

[\[5\]](#)

Extraction

(MSPE)

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Note: Data for Ochratoxin A is often used as a proxy for **Ochratoxin C** due to their structural similarity and co-occurrence. The specific recovery and detection limits can vary based on the exact protocol, instrumentation, and laboratory conditions.

## Experimental Protocol: QuEChERS Method for Ochratoxin C Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for mycotoxin analysis due to its simplicity, high throughput, and minimal solvent usage. The following is a detailed protocol for the extraction of **Ochratoxin C** from grain samples using a modified QuEChERS approach.

Materials and Reagents:

- Homogenized grain sample
- Acetonitrile (ACN)
- Water, HPLC grade
- Acetic Acid, glacial
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Sodium acetate (NaOAc), anhydrous
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes with screw caps

- 15 mL polypropylene centrifuge tubes with screw caps
- Vortex mixer
- Centrifuge capable of reaching  $>3000 \times g$
- Syringe filters (e.g.,  $0.22 \mu\text{m}$  PTFE)
- Autosampler vials

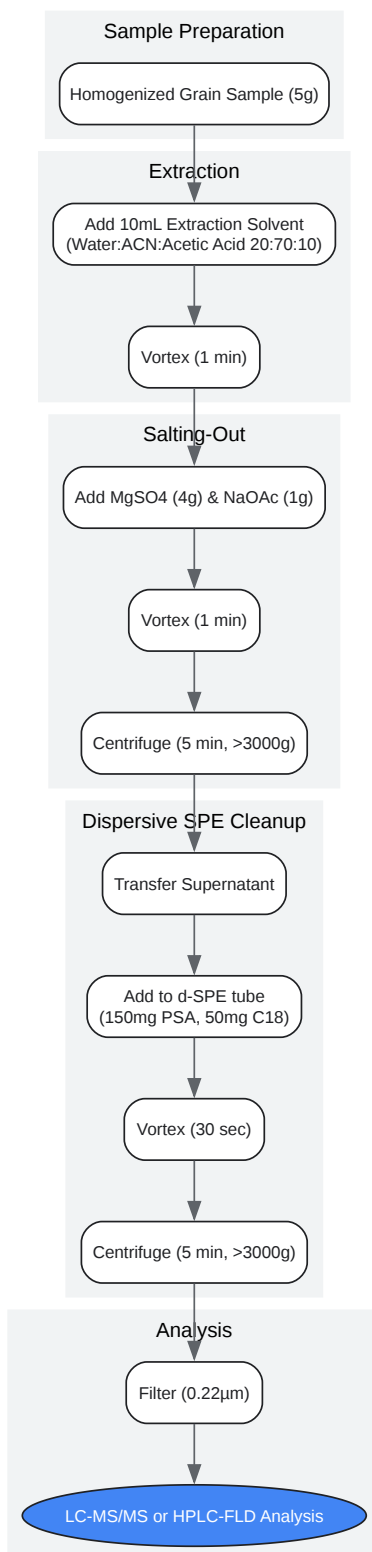
Procedure:

- Sample Preparation:
  1. Weigh 5 g of a homogenized grain sample into a 50 mL centrifuge tube.
- Extraction:
  1. Add 10 mL of an extraction solvent mixture of water, acetonitrile, and acetic acid in a ratio of 20:70:10 (v/v/v) to the sample tube.<sup>[1]</sup>
  2. Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the matrix.
- Salting-Out (Liquid-Liquid Partitioning):
  1. Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of anhydrous  $\text{NaOAc}$  to the tube.
  2. Immediately cap the tube and vortex for 1 minute to prevent the formation of agglomerates. This step facilitates the separation of the acetonitrile layer from the aqueous layer.
  3. Centrifuge the tube at  $\geq 3000 \times g$  for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:
  1. Transfer the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.

2. Cap the tube and vortex for 30 seconds. The PSA helps in removing polar matrix components, while C18 removes non-polar interferences.
  3. Centrifuge at  $\geq 3000 \times g$  for 5 minutes.
- Final Extract Preparation:
    1. Take an aliquot of the cleaned supernatant and filter it through a  $0.22 \mu\text{m}$  syringe filter into an autosampler vial.
    2. The extract is now ready for analysis by a suitable chromatographic technique, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Experimental Workflow Diagram

## Ochratoxin C Extraction Workflow (QuEChERS)

[Click to download full resolution via product page](#)Caption: QuEChERS workflow for **Ochratoxin C** extraction from grain samples.

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